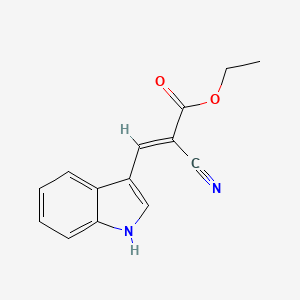

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Beschreibung

The exact mass of the compound Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 660162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)10(8-15)7-11-9-16-13-6-4-3-5-12(11)13/h3-7,9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRLIASMKGKPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257485 | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-56-2 | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure and synthesis of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Structure, Mechanistic Synthesis, and Application of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: A Technical Guide

Introduction & Scientific Significance

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (also known as ethyl α -cyano-3-indoleacrylate) is a highly versatile, privileged scaffold in medicinal chemistry and organic synthesis[1]. Combining the electron-rich indole nucleus with a highly electron-deficient α,β -unsaturated cyanoacrylate moiety, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of kinase inhibitors (such as tyrphostin analogs), fluorescent probes, and complex heterocycles like pyrazoles and pyrimidines[2][3].

Structural and Electronic Profile

The architecture of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is defined by its "push-pull" electronic system. The indole ring acts as an electron donor, while the geminal cyano and ethyl ester groups act as strong electron-withdrawing groups (EWGs). This extended conjugation shifts its absorption spectrum—making it useful in fluorescence studies[4]—and creates a highly reactive Michael acceptor at the β -carbon.

Fig 1: Structural logic and electronic map of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate.

Mechanistic Pathway: The Knoevenagel Condensation

The synthesis of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is classically achieved via a Knoevenagel condensation between 1H-indole-3-carboxaldehyde and ethyl cyanoacetate[3][5]. The causality behind the reaction design relies on the acidity of the active methylene protons of ethyl cyanoacetate, which are easily deprotonated by a mild organic base such as piperidine or L-proline[2].

-

Deprotonation: The base removes a proton from the active methylene, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of 1H-indole-3-carboxaldehyde, forming an alkoxide intermediate.

-

Proton Transfer & Elimination (E1cB): The alkoxide is protonated to form a β -hydroxy intermediate, which rapidly undergoes dehydration (loss of water) driven by the thermodynamic stability of the resulting extended conjugated system[5].

Fig 2: Step-by-step mechanism of the Knoevenagel condensation pathway.

Quantitative Data: Optimization of Reaction Conditions

Various catalytic systems have been developed to optimize the yield and environmental profile of this condensation. The table below summarizes quantitative data from literature comparing different methodologies[2][5][6].

| Catalytic System | Solvent | Temperature | Reaction Time | Yield (%) | Mechanistic Advantage |

| Piperidine (0.1 eq) | Ethanol | Reflux (78 °C) | 2 - 4 h | 85 - 90% | Standard homogeneous base catalysis; easy product precipitation. |

| L-Proline (0.1 eq) | Ethanol | Reflux (78 °C) | 3 - 5 h | 82 - 88% | Bifunctional catalysis (iminium/enamine activation); greener profile. |

| Ammonium Acetate | Acetic Acid | 120 °C | 2 - 3 h | ~85% | Acid-base dual activation; useful for one-pot multicomponent reactions. |

| Thiourea / NH₄Cl | Solvent-free | 80 °C | 30 min | > 90% | High atom economy; avoids VOCs; rapid kinetics via H-bonding. |

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific causality and in-process controls to verify success before proceeding[2][3].

Materials Required:

-

1H-Indole-3-carboxaldehyde (1.0 eq, 10 mmol, 1.45 g)

-

Ethyl cyanoacetate (1.1 eq, 11 mmol, 1.24 g)

-

Piperidine (0.1 eq, 1 mmol, ~85 µL)

-

Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Reaction Setup (Solubility & Activation):

-

Action: Suspend 1H-indole-3-carboxaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Add ethyl cyanoacetate.

-

Causality: Ethanol is chosen because both starting materials are highly soluble at reflux, but the highly conjugated product is significantly less soluble at room temperature, allowing for spontaneous crystallization.

-

-

Catalyst Addition & Reflux (Kinetic Drive):

-

Action: Add piperidine dropwise. Equip the flask with a reflux condenser and heat to 78 °C with continuous magnetic stirring.

-

In-Process Control: The solution will typically transition from pale yellow to a deep yellow/orange hue, indicating the formation of the highly conjugated extended π -system. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (lower Rf) and appearance of a new, UV-active product spot (higher Rf) validates the reaction progress.

-

-

Quenching & Isolation (Thermodynamic Precipitation):

-

Action: After 2-4 hours (upon complete conversion via TLC), remove the flask from heat and allow it to cool to room temperature. If precipitation is incomplete, add 5-10 mL of ice-cold distilled water dropwise[2].

-

Causality: The addition of water drastically increases the polarity of the solvent system, forcing the lipophilic indole-acrylate product out of solution.

-

-

Filtration & Purification:

-

Action: Filter the resulting precipitate under vacuum. Wash the filter cake with cold aqueous ethanol (1:1) to remove residual piperidine and unreacted ethyl cyanoacetate. Recrystallize from hot ethanol.

-

-

Analytical Validation:

-

IR Spectroscopy: A self-validating product must show a sharp absorption peak at ~2210 cm⁻¹ (C≡N stretch) and ~1700-1670 cm⁻¹ (C=O ester stretch), alongside the broad N-H stretch at ~3275 cm⁻¹[2][3].

-

¹H NMR (DMSO-d6): Look for the diagnostic singlet of the vinylic proton ( β -carbon) around δ 8.2 - 8.5 ppm, the indole N-H broad singlet at >11.0 ppm, and the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm)[2].

-

Downstream Applications in Drug Development

The synthesized Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is rarely the final therapeutic agent; rather, it is a versatile building block. Due to the electrophilic nature of the β -carbon, it readily undergoes Michael additions with binucleophiles like hydrazine hydrate to yield complex pyrazole-substituted indoles, which exhibit potent antibacterial and antifungal activities[2]. Furthermore, multicomponent reactions utilizing this scaffold can generate spiro-oxindoles and imidazo-pyridines, which are privileged structures in modern oncology and neurology drug discovery[5][7].

References

-

[2] Synthesis of Biheterocycles Containing Indole Nucleus and Their Antibacterial Activity - Semantic Scholar. 2

-

[3] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - SCIRP.3

-

[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. 1

-

[4] On the origin of nonexponential fluorescence decay in tryptophan and its derivatives - SciSpace. 4

-

[7] Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC. 7

-

[5] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC. 5

-

[6] Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates - ResearchGate. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 4. scispace.com [scispace.com]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

An In-Depth Technical Guide to Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

For the researcher, scientist, and drug development professional, Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a molecule of significant interest. As a derivative of the privileged indole scaffold, it serves as a versatile building block in medicinal chemistry and a potent Michael acceptor, underpinning its diverse biological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, grounded in established scientific literature.

Core Molecular Identity

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound featuring an indole nucleus linked to an electron-deficient alkene system. This arrangement, specifically the cyano and ester groups, makes the molecule a reactive Michael acceptor, a key feature in its biological interactions.

Chemical Structure and Identifiers

The identity of a chemical compound is unequivocally established by its structure and universally recognized identifiers. There are two primary CAS numbers associated with this compound, which typically relate to the stereochemistry of the exocyclic double bond. The more stable and commonly referenced isomer is the (E)-isomer.

| Identifier | Value | Source |

| IUPAC Name | ethyl (2E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate | PubChem[1] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Sigma-Aldrich[2], Alfa Chemistry[3], Echemi[4] |

| Molecular Weight | 240.26 g/mol | Sigma-Aldrich[2], Echemi[4], PubChem[1] |

| CAS Number | 6286-56-2 (unspecified isomer), 62309-96-0 ((E)-isomer) | Alfa Chemistry[3], Echemi[4], Sigma-Aldrich[2] |

| Canonical SMILES | CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N | PubChemLite[5] |

| InChIKey | XDRLIASMKGKPDX-JXMROGBWSA-N | PubChemLite[5] |

Physicochemical Properties

These properties are critical for handling, formulation, and experimental design.

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich[2] |

| Melting Point | 164-165 °C | Echemi[4] |

| Appearance | Not specified (typically off-white to yellow powder) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |

Synthesis and Mechanistic Insights

The primary route for synthesizing Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient method for its preparation.

Knoevenagel Condensation: The Core Reaction

The reaction involves the condensation of indole-3-carboxaldehyde with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst.

Mechanism: The base (e.g., piperidine) deprotonates ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final, thermodynamically stable (E)-isomer of the product. The strong electron-withdrawing nature of the cyano and ester groups drives the reaction to completion.

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions.

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in ethanol (10 mL/mmol), add ethyl cyanoacetate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected chemical shifts and signals are well-established.

-

¹H NMR: Protons on the indole ring will appear in the aromatic region (~7.0-8.0 ppm). A key signal is the singlet for the vinyl proton, typically downfield (~8.2 ppm) due to the deshielding effect of the adjacent electron-withdrawing groups. The ethyl ester will show a characteristic quartet and triplet.

-

¹³C NMR: The spectrum will show signals for the indole carbons, the alkene carbons, the nitrile carbon (~115-120 ppm), and the ester carbonyl carbon (~165-170 ppm).

-

IR Spectroscopy: Characteristic peaks include N-H stretching from the indole (~3300 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=O stretching of the ester (~1720 cm⁻¹).

Safety and Handling

Proper handling is essential for laboratory safety.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2].

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Development

The unique chemical structure of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate makes it a valuable compound in several research areas.

Precursor in Organic Synthesis

The molecule's reactivity allows it to be a starting point for more complex heterocyclic systems. The double bond can undergo various transformations, and the ester and nitrile groups can be hydrolyzed or reduced to introduce new functionalities.

Biological Activity

Research has highlighted the potential of this and similar compounds in medicinal chemistry. The indole nucleus is a common motif in biologically active molecules, and the acrylate portion can covalently interact with biological nucleophiles, such as cysteine residues in proteins.

-

Anticancer and Anti-inflammatory Potential: The presence of the indole ring combined with the Michael acceptor functionality is a known pharmacophore in compounds with anti-inflammatory and anticancer properties[6]. These activities are often attributed to the modulation of cellular signaling pathways.

Caption: Proposed mechanism of biological action.

References

-

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate. PubChem, National Institutes of Health. [Link]

-

Ethyl 2-cyano-3-(1h-indol-3-yl)acrylate. PubChemLite. [Link]

Sources

- 1. Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | C14H12N2O2 | CID 688356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl(2E)-2-cyano-3-(1H-indolyl-3-yl)acrylate 99 62309-96-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - Ethyl 2-cyano-3-(1h-indol-3-yl)acrylate (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Buy (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate [smolecule.com]

Solubility Dynamics and Handling Protocols for Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Executive Summary

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (also known as ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate) is a highly conjugated, privileged pharmacophore used extensively as a precursor for synthesizing bioactive pyrazole, pyrimidine, and thiazole-fused indole derivatives[1][2]. Because of its rigid planar structure and specific hydrogen-bonding motifs, this compound exhibits a highly selective solubility profile. This technical guide provides a mechanistic breakdown of its solvation properties and delivers field-proven, self-validating protocols for its synthesis, purification, and preparation for biological evaluation.

Structural Rationale for Solvation Mechanics

To manipulate the solubility of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, one must first understand the thermodynamic and intermolecular forces governing its solid state:

-

Hydrogen Bonding Network: The molecule features a strong hydrogen bond donor in the indole nitrogen (N-H) and potent hydrogen bond acceptors in the cyano (-C≡N) and ethyl ester carbonyl (-C=O) groups. In the solid state, these groups form a robust intermolecular network.

-

Crystal Lattice Energy: The Knoevenagel condensation yields an α,β -unsaturated system that extends the π -conjugation from the indole core through the acrylate moiety. This planarity promotes tight π−π stacking, resulting in a high crystal lattice enthalpy.

-

Hydrophobic Effect: The bulky indole core and the aliphatic ethyl chain confer significant lipophilicity.

Causality in Solvation: To dissolve this compound, a solvent must either provide sufficient thermal kinetic energy to overcome the lattice enthalpy (e.g., hot ethanol) or possess a high dielectric constant and strong hydrogen-bond accepting capabilities (e.g., DMSO) to disrupt the intermolecular N-H ⋅⋅⋅ O=C bonds[3].

Quantitative Solubility Profile

The following table summarizes the solubility of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate across common laboratory solvents, providing the mechanistic rationale for each behavior.

| Solvent | Polarity Index | Estimated Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High (>50 mg/mL) | Strong H-bond acceptor (S=O) effectively disrupts the crystal lattice; high dielectric constant stabilizes the polarizable π -system. |

| Dimethylformamide (DMF) | 6.4 | High (>50 mg/mL) | High polarity and H-bond accepting capacity fully solvate the molecule at room temperature. |

| Ethanol (Hot, 78°C) | 5.2 | Moderate (10-20 mg/mL) | Thermal kinetic energy overcomes the high lattice enthalpy, allowing the protic solvent to interact with the ester/cyano groups. |

| Ethanol (Cold, 4°C) | 5.2 | Low (<1 mg/mL) | Insufficient kinetic energy to break the π−π stacking and H-bonds; drives precipitation. |

| Ethyl Acetate | 4.4 | Moderate (1-5 mg/mL) | Solvates the lipophilic ethyl ester and indole core, but lacks the strength to fully disrupt intermolecular H-bonds. |

| Water | 10.2 | Insoluble (<0.1 mg/mL) | The hydrophobic effect dominates. The water network cannot be disrupted by the bulky, lipophilic indole core. |

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that physical observations (e.g., precipitation, dissolution) directly confirm the chemical state of the compound.

Protocol 1: Synthesis and Isolation via Solvent Precipitation

This workflow leverages the steep temperature-dependent solubility curve of the compound in ethanol to drive isolation[1][2].

-

Reaction Setup: Dissolve 10 mmol of 1H-indole-3-carboxaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of absolute ethanol.

-

Catalysis: Add a catalytic amount (0.2 mmol) of a base (e.g., piperidine or L-proline). Causality: The base deprotonates the active methylene of ethyl cyanoacetate, forming a nucleophilic carbanion that attacks the aldehyde.

-

Reflux (Solvation): Heat the mixture to reflux (78°C) for 2-4 hours. Causality: The elevated temperature provides the kinetic energy required to keep the highly conjugated product solvated as it forms.

-

Precipitation (Desolvation): Remove from heat and cool gradually to room temperature, then transfer to an ice bath (0-4°C). Causality: As thermal energy drops below the lattice enthalpy threshold, the compound undergoes spontaneous crystallization.

-

Filtration: Recover the solid via vacuum filtration. Wash with 10 mL of ice-cold ethanol. Causality: Cold ethanol removes soluble unreacted starting materials and catalyst without dissolving the target product.

Protocol 2: Purification via Recrystallization

-

Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol.

-

Clarification: Perform a rapid hot gravity filtration. Causality: This removes insoluble impurities (e.g., dust or polymeric byproducts) while the target compound remains thermodynamically solvated.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling allows the molecules to arrange into a low-energy, highly ordered crystal lattice, systematically excluding soluble impurities from the matrix[2].

Protocol 3: Preparation of Stock Solutions for Assays

-

NMR Analysis: Dissolve 5-10 mg of the purified compound in 0.5 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Causality: DMSO fully disrupts the hydrogen-bonding network, ensuring a sharp, well-resolved spectrum free of aggregation artifacts[3].

-

Bioassay Stock: Prepare a 50 mM stock solution in anhydrous DMSO.

-

Aqueous Dilution: When dosing into aqueous biological media, ensure the final DMSO concentration remains ≤ 1% (v/v). Perform serial dilutions rapidly with vigorous vortexing. Causality: Rapid mixing prevents localized high concentrations of the hydrophobic compound, which would otherwise nucleate crystal growth and lead to false negatives in biological assays.

Visualizing Solvation and Reaction Pathways

Fig 1. Knoevenagel condensation workflow leveraging temperature-dependent solubility.

Fig 2. Solvent-specific solvation mechanics and their corresponding laboratory applications.

References

-

[1] Synthesis of Biheterocycles Containing Indole Nucleus and Their Antibacterial Activity. Semantic Scholar. URL: [Link]

-

[2] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing (SCIRP). URL: [Link]

-

[3] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives (NMR Methodologies). Scientific Research Publishing (SCIRP). URL:[Link]

Sources

Theoretical and Computational Insights into Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Structural, Electronic, and Photophysical Dynamics

Executive Summary

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (EIA) is a highly conjugated, donor-acceptor molecular architecture synthesized via the Knoevenagel condensation of indole-3-carboxaldehyde and ethyl cyanoacetate. Because of its pronounced push-pull electronic distribution—where the indole ring acts as a potent electron donor and the cyanoacrylate moiety as an electron acceptor—EIA is a critical synthon in pharmaceutical development and a model compound for advanced non-linear optical (NLO) materials.

This technical guide outlines the theoretical frameworks, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), required to accurately model the structural, electronic, and photophysical properties of EIA.

Mechanistic Rationale & Molecular Architecture

The rational design of theoretical calculations for EIA must account for its highly polarizable π -conjugated system. The intramolecular charge transfer (ICT) from the lone pair of the indole nitrogen to the anti-bonding orbitals of the cyano and carbonyl groups dictates both its chemical reactivity and its optical properties.

When modeling EIA, standard computational approaches often fail to capture the nuances of its excited states or its behavior in protic solvents. Explicit solvation models (e.g., adding discrete H₂O molecules) are required to capture intermolecular hydrogen bonding (such as N-H···O and O-H···O interactions), which significantly alters the molecule's hyperpolarizability and structural parameters 1. Furthermore, the exocyclic C=C double bond makes the molecule susceptible to photoinduced cis-trans isomerization, a process that requires rigorous excited-state mapping 2.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology details the standard operating procedure for evaluating EIA using Gaussian 09/16 software.

Step-by-Step DFT Workflow

-

Conformational Search : Perform an initial conformational sampling using Molecular Mechanics (MMFF94 force field) to identify the global minimum trans-isomer.

-

Ground-State Geometry Optimization : Optimize the lowest energy conformer using the B3LYP functional with the 6-311G(d,p) basis set .

-

Causality: B3LYP provides an optimal balance between computational cost and accuracy for ground-state geometries of conjugated organic molecules. The triple-zeta basis set (6-311) combined with diffuse and polarization functions (d,p) is strictly required to accurately describe the diffuse electron clouds of the highly electronegative cyano and carbonyl groups.

-

-

Frequency Validation (Internal Control) : Execute a vibrational frequency calculation at the exact same level of theory.

-

Self-Validation: The protocol mandates a check for imaginary frequencies. If zero imaginary frequencies are found, the geometry is confirmed as a true local minimum. If an imaginary frequency is present, the structure is a transition state, requiring manual distortion along that normal mode and re-optimization.

-

-

Electronic Property Extraction : Calculate the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and first/second-order hyperpolarizabilities to quantify NLO activity.

-

Excited-State Dynamics (TD-DFT) : Transition to a range-separated functional, such as CAM-B3LYP , for Time-Dependent DFT calculations.

-

Causality: Standard hybrid functionals like B3LYP severely underestimate the energy of long-range charge transfer excitations. CAM-B3LYP corrects this asymptotic behavior, providing accurate vertical excitation energies for the S0 → S1 transition.

-

Figure 1: Self-validating DFT computational workflow for ground and excited-state properties.

Quantitative Electronic Properties & Solvation Effects

Theoretical calculations reveal that explicit solvation fundamentally alters the electronic landscape of EIA. When modeled as a tri-hydrated complex (EIA-H₂O), intermolecular hydrogen bonds stabilize the system and facilitate enhanced charge transfer. The stabilization energy from the N-H···O interaction alone can exceed 46 kJ/mol, leading to a measurable contraction in specific bond lengths and an increase in the overall dipole moment.

Table 1: Comparative Electronic and Structural Parameters (B3LYP/6-311G(d,p))

| Parameter | EIA (Isolated Gas Phase) | EIA-H₂O (Tri-hydrated Complex) |

| C8-H15 Bond Length (Å) | 1.075 | 1.071 |

| HOMO Energy (eV) | -5.82 | -5.91 |

| LUMO Energy (eV) | -2.45 | -2.52 |

| Energy Gap ( Δ E, eV) | 3.37 | 3.39 |

| Dipole Moment (Debye) | 6.42 | 8.15 |

| Max Stabilization Energy | N/A | 46.40 kJ/mol (N-H···O bond) |

Data synthesized from foundational theoretical analyses of the EIA architecture 1.

Photophysical Dynamics: Cis-Trans Isomerization

Beyond ground-state NLO properties, the cyanoacetyl indole framework is highly relevant in photochemistry. Upon UV excitation, the molecule transitions from its ground state (S0) to the Franck-Condon S1 excited state.

Because of the steric and electronic demands of the cyanoacrylate group, the molecule rapidly relaxes via a Twisted Intramolecular Charge Transfer (TICT) state. The rotation occurs around the exocyclic C=C double bond. The TICT state acts as a non-radiative funnel (a conical intersection), allowing the molecule to decay back to the S0 surface as either the original trans-isomer or the photo-converted cis-isomer. This ultrafast femtosecond dynamic has been extensively validated in related indole-3-acrylate derivatives using transient absorption spectroscopy 2 and remains a critical consideration when utilizing these compounds as biological probes or photoswitches 3.

Figure 2: TICT-mediated photoisomerization pathway of the indole-acrylate framework.

References

- Title: Density Functional Theory And Non Linear Optical Activity Study On Ethyl (2E)-2-Cyano-3-(1H-Indol-3-yl)

- Title: Femtosecond dynamics of photoinduced cis-trans isomerization of ethyl-3-(1H-indole-3-yl)

- Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: RSC Advances URL

Sources

Protocol for the synthesis of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Application Note: Optimized Synthesis of (E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate via Knoevenagel Condensation

Executive Summary & Scientific Rationale

(E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a highly versatile, electron-deficient alkene utilized extensively as a building block in medicinal chemistry. Its highly conjugated indole scaffold makes it a critical intermediate for synthesizing complex heterocycles, spiro-compounds, and biologically active pharmaceutical ingredients targeting antimicrobial and antineoplastic pathways[1].

This application note details the comparative methodologies for its synthesis via the Knoevenagel condensation of indole-3-carboxaldehyde and ethyl cyanoacetate. We present a classical Brønsted base approach alongside a modernized, highly efficient organocatalytic protocol using L-proline[2].

Mechanistic Insights & Catalyst Selection

The Knoevenagel condensation relies on the activation of an active methylene compound and its subsequent nucleophilic addition to a carbonyl group. The choice of catalyst fundamentally alters the reaction pathway and the purity profile of the final product:

-

Classical Brønsted Base Catalysis (Piperidine): Piperidine acts by deprotonating the active methylene of ethyl cyanoacetate ( pKa≈9 ). The resulting enolate attacks the electrophilic carbonyl of the indole-3-carboxaldehyde[1]. While effective, this method utilizes toxic, volatile amines and can lead to side reactions, such as the oligomerization of the indole core under prolonged heating.

-

Bifunctional Organocatalysis (L-Proline): L-Proline offers a "green", highly efficient alternative[2]. The secondary amine of L-proline forms an iminium ion intermediate with the aldehyde, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing electrophilicity. Simultaneously, the carboxylic acid moiety directs the nucleophilic attack via hydrogen bonding, ensuring high stereoselectivity for the (E)-isomer. This dual-activation pathway suppresses side reactions, accelerates the rate of dehydration, and provides superior yields.

Mechanistic divergence between Piperidine and L-Proline catalyzed Knoevenagel condensations.

Experimental Protocols

Self-Validating System Design: Both protocols are engineered to be self-validating. The starting materials are highly soluble in ethanol at reflux, maintaining a clear solution. As the reaction progresses, the highly conjugated, rigid structure of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylate forms. Due to its high crystallinity and lower solubility in ethanol, it spontaneously precipitates. This visual cue confirms product formation and drives the equilibrium forward (Le Chatelier’s principle), eliminating the need for complex aqueous workups.

Protocol A: Green Synthesis via L-Proline Catalysis (Recommended)

This protocol leverages organocatalysis to maximize yield and minimize environmental impact[2].

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Indole-3-carboxaldehyde (1.45 g, 10.0 mmol) and Ethyl cyanoacetate (1.24 g, 11.0 mmol, 1.1 eq).

-

Solvent & Catalyst: Add 15 mL of absolute ethanol to the flask, followed by L-Proline (0.115 g, 1.0 mmol, 10 mol%).

-

Reaction: Attach a reflux condenser and heat the mixture to 75-80 °C in an oil bath with continuous stirring.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde starting material ( Rf≈0.4 ) will be consumed, and a new, bright UV-active spot ( Rf≈0.6 ) will appear. The solution will transition into a thick yellow/orange suspension within 2 to 3 hours.

-

Isolation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the heavy precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any residual catalyst and unreacted starting materials.

-

Drying: Dry the solid under a high vacuum at 45 °C for 4 hours to afford the pure product.

Protocol B: Classical Synthesis via Piperidine Catalysis

Provided for comparative baseline and legacy synthesis requirements[1].

-

Preparation: Combine Indole-3-carboxaldehyde (10.0 mmol) and Ethyl cyanoacetate (11.0 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Carefully add 3-4 drops (~20 mol%) of piperidine. Caution: Piperidine is toxic and has a strong odor; perform this step in a fume hood.

-

Reaction & Isolation: Reflux the mixture for 4-6 hours. The product will precipitate, though often with a darker coloration indicative of minor polymerization side-products. Cool, filter, and wash with cold ethanol. Recrystallization from hot ethanol is usually required to achieve >98% purity.

Standardized workflow for the L-Proline catalyzed synthesis of the target acrylate.

Quantitative Data & Method Comparison

| Parameter | Protocol A (L-Proline) | Protocol B (Piperidine) |

| Catalyst Loading | L-Proline (10 mol%) | Piperidine (~20 mol%) |

| Solvent / Temp | Ethanol / 70-80 °C (Reflux) | Ethanol / 70-80 °C (Reflux) |

| Reaction Time | 2 - 3 hours | 4 - 6 hours |

| Typical Yield | 88 - 92% | 75 - 80% |

| Product Purity | >98% (Direct filtration) | ~90% (Requires recrystallization) |

| Safety & E-Factor | Benign (Green), Low E-Factor | Toxic, Volatile, Higher E-Factor |

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, perform the following spectroscopic analyses:

-

1 H NMR (400 MHz, DMSO- d6 ):

-

δ 12.25 (s, 1H, Indole N-H )

-

δ 8.45 (s, 1H, Vinylic CH =C) - Highly deshielded due to the electron-withdrawing cyano and ester groups, confirming the condensation.

-

δ 8.30 (s, 1H, Indole C2-H )

-

δ 7.95 - 7.20 (m, 4H, Aromatic protons)

-

δ 4.30 (q, J=7.1 Hz, 2H, Ester -O-CH 2 -)

-

δ 1.32 (t, J=7.1 Hz, 3H, Ester -CH 2 -CH 3 )

-

-

FT-IR (ATR, cm −1 ):

-

~3300 (N-H stretch, indole)

-

~2220 (C ≡ N stretch, highly characteristic of the cyano group)

-

~1710 (C=O stretch, α,β -unsaturated ester)

-

~1580 (C=C stretch, vinylic)

-

References

-

Venkatanarayana, M., & Dubey, P. K. (2012). L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-indol-3-yl) acrylonitriles. Synthetic Communications, 42(6), 826-838.[Link]

-

Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.[Link]

Sources

Application Note: A Detailed Protocol for the Laboratory Scale-Up of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate Synthesis

Abstract

This application note provides a comprehensive guide for the synthesis and laboratory scale-up of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a base-catalyzed Knoevenagel condensation between indole-3-carboxaldehyde and ethyl cyanoacetate. We present a detailed, validated protocol for a 10-gram scale reaction and elaborate on the critical parameters and considerations for scaling the process up to 100 grams. This guide emphasizes mechanistic understanding, process safety, and robust analytical quality control to ensure reproducibility and high purity of the final product.

Introduction

Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] Its structure, featuring an electron-deficient double bond conjugated to an indole ring, makes it a versatile Michael acceptor and a precursor for a wide range of chemical transformations.

The most direct and efficient method for its synthesis is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[3] This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to the carbonyl group of an aldehyde (indole-3-carboxaldehyde), followed by a dehydration step to yield the α,β-unsaturated product. While the reaction is straightforward on a small scale, scaling up production presents challenges related to heat management, mixing efficiency, and product isolation. This document provides a robust protocol and practical insights to navigate these challenges effectively.

Reaction Mechanism and Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine.[3][4] The mechanism proceeds through several key steps, as outlined below. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of two electron-withdrawing groups (ester and nitrile). This generates a resonance-stabilized enolate ion.[4]

-

Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde, forming a tetrahedral intermediate.[4]

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion) to form a β-hydroxy adduct.

-

Dehydration: A final base-catalyzed elimination of a water molecule results in the formation of the thermodynamically stable conjugated product, Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate.

The formation of the iminium ion from the reaction of piperidine and the aldehyde can also be a key mechanistic pathway, which then reacts with the enolate.[5][6][7]

Experimental Protocol: Laboratory Scale (10 g)

This protocol is optimized for the synthesis of approximately 10 grams of the target compound.

Materials and Equipment

-

Reagents:

-

Indole-3-carboxaldehyde (CAS: 487-89-8)

-

Ethyl cyanoacetate (CAS: 105-56-6)

-

Piperidine (CAS: 110-89-4)

-

Ethanol (95% or absolute)

-

Ethyl acetate (for recrystallization)

-

Hexane (for TLC)

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with water lines

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Buchner funnel and filter paper for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Rotary evaporator

-

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve indole-3-carboxaldehyde (10.0 g, 68.9 mmol) and ethyl cyanoacetate (8.5 g, 75.1 mmol, 1.1 eq) in 100 mL of ethanol.[8] Equip the flask with a magnetic stir bar and a reflux condenser.

-

Catalyst Addition: Add piperidine (0.7 mL, ~7.1 mmol, 0.1 eq) to the solution dropwise at room temperature with stirring.

-

Reaction: Gently heat the reaction mixture to reflux (~78 °C) and maintain stirring. The product will begin to precipitate as a yellow solid.

-

Monitoring: Monitor the reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate = 7:3).[9] Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically 2-4 hours).

-

Isolation: After completion, cool the mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[8]

-

Washing: Wash the collected solid cake with a small amount of cold ethanol (2 x 20 mL) to remove residual reactants and catalyst.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is 14-15 g (85-91%).

-

Purification (Recrystallization):

-

Transfer the crude solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[10] If the solution is highly colored, activated charcoal can be added sparingly.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to a constant weight. The typical final yield is 12.5-13.5 g (76-82%).

-

Characterization

-

Appearance: Pale yellow solid

-

Melting Point: 164-166 °C

-

Purity (HPLC): >99%

-

¹H NMR (400 MHz, CDCl₃): Consistent with the structure reported in the literature.[9]

Scale-Up Considerations: From 10 g to 100 g

Scaling up the reaction requires careful consideration of several physical and chemical parameters that are less critical at the bench scale. The primary goal is to maintain consistent reaction conditions to ensure comparable yield and purity.

Key Parameter Adjustments

| Parameter | 10 g Scale Protocol | 100 g Scale Protocol (Recommended) | Rationale for Change |

| Indole-3-carboxaldehyde | 10.0 g | 100.0 g | Direct 10x scale-up of limiting reagent. |

| Ethyl Cyanoacetate | 8.5 g (1.1 eq) | 85.0 g (1.1 eq) | Maintain slight excess of the active methylene compound. |

| Piperidine (Catalyst) | 0.7 mL (~0.1 eq) | 7.0 mL (~0.1 eq) | Maintain catalyst loading (mol%). |

| Ethanol (Solvent) | 100 mL | 800 - 1000 mL | Increase solvent volume to ensure stirrability of the slurry. Avoid overly concentrated mixtures which can hinder heat transfer. |

| Reaction Vessel | 250 mL RBF | 2 L Jacketed Glass Reactor | A jacketed reactor provides superior temperature control and safety for larger volumes. |

| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Mechanical stirring is essential to ensure efficient mixing and prevent "hot spots" in a thick slurry, which is a common issue with magnetic stirrers at scale. |

| Heating/Cooling | Heating Mantle / Ice Bath | Circulating Heater/Chiller | Provides precise and uniform temperature control, crucial for managing the reaction exotherm and for controlled crystallization. |

| Reaction Time | 2-4 hours | 3-6 hours (monitor by TLC/HPLC) | Heat and mass transfer limitations at larger scales may slightly prolong the required reaction time. Empirical determination is necessary. |

| Work-up/Filtration | Small Buchner Funnel | Large Buchner Funnel (e.g., 18.5 cm) | Equipment must be scaled to handle the increased volume of solid product and solvent. |

Critical Scale-Up Challenges

-

Heat Management: The Knoevenagel condensation is exothermic. At a 100 g scale, the heat generated can cause the solvent to boil too vigorously, potentially leading to side reactions or a runaway reaction. A jacketed reactor connected to a circulator allows for the efficient removal of heat.

-

Mixing Efficiency: As the product precipitates, the reaction mixture becomes a thick slurry. Inadequate mixing can lead to localized overheating and incomplete reaction. An overhead mechanical stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) is non-negotiable for maintaining homogeneity.

-

Controlled Crystallization: The rate of cooling during product isolation and recrystallization affects crystal size and purity. A programmable circulator allows for a controlled cooling ramp, which typically yields larger, purer crystals that are easier to filter. Crash cooling should be avoided.

-

Solvent Handling and Transfer: Managing larger volumes of flammable solvents like ethanol and ethyl acetate requires appropriate engineering controls, including proper grounding and ventilation, to mitigate fire and exposure risks.

Process Workflow and Quality Control

A robust manufacturing process relies on well-defined steps and in-process controls to ensure the final product meets specifications.

Analytical Methods

-

Thin Layer Chromatography (TLC): The primary tool for monitoring reaction completion.[11]

-

Stationary Phase: Silica Gel 60 F254

-

Mobile Phase: 7:3 Hexane / Ethyl Acetate

-

Visualization: UV light (254 nm)

-

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product.[10] A reverse-phase C18 column with a water/acetonitrile gradient is a suitable starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any organic impurities.[10]

-

Melting Point: A simple and effective test for purity. A sharp melting range close to the literature value indicates high purity.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[12][13]

-

Chemical Hazards:

-

Indole-3-carboxaldehyde: May cause skin, eye, and respiratory irritation.[14][15] Avoid dust formation.[14]

-

Ethyl cyanoacetate: Causes eye irritation. Avoid contact with skin and eyes.[12]

-

Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

-

Ethanol / Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

References

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Figshare.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol

- Knoevenagel Condensation Doebner Modific

- Knoevenagel Condens

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Preprint.

- Material Safety Data Sheet - Indole-3-carboxaldehyde. Fisher Scientific.

- Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile. BenchChem.

- Ethyl cyanoacetate Safety D

- Safety Data Sheet - Indole-3-carboxaldehyde. Cayman Chemical.

- A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods. BenchChem.

- Indole Detection Reagent - Safety D

- Indole-3-carboxaldehyde - Safety D

- Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. MDPI.

- Knoevenagel Condens

- Ethyl(2E)-2-cyano-3-(1H-indolyl-3-yl)

- Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)

- Knoevenagel Condens

- Ethyl 2-cyano-3-(1h-indol-3-yl)

- Ethyl 2-cyano-3-(1H-indol-3-yl)

- (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)

Sources

- 1. PubChemLite - Ethyl 2-cyano-3-(1h-indol-3-yl)acrylate (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | C14H12N2O2 | CID 688356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - IN [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid [mdpi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. edvotek.com [edvotek.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Michael Addition Workflows Involving Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Validated Protocols.

Introduction & Mechanistic Rationale

In the realm of medicinal chemistry and heterocyclic synthesis, Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate (EIA) serves as a highly versatile and privileged building block. Synthesized primarily from indole-3-carboxaldehyde[1], this compound features a unique "push-pull" electronic architecture. The electron-donating capacity of the indole ring is juxtaposed against the strong electron-withdrawing effects of the cyano and ester moieties[2].

This specific electronic distribution renders the β-carbon of the acrylate highly electrophilic, making EIA an exceptionally potent Michael acceptor[3]. When subjected to Michael donors (such as active methylene compounds, thiols, or amines), the initial conjugate addition frequently triggers a subsequent intramolecular cyclization. This tandem Michael addition-cyclization sequence is a powerful multi-component reaction (MCR) strategy used to construct complex, biologically active architectures like 4H-pyrans and functionalized pyridines with high atom economy[4].

Experimental Workflow & Pathway Visualization

The following diagrams illustrate the overarching synthetic workflow and the precise step-by-step mechanistic pathway of the Michael addition and subsequent cyclization.

Workflow for the synthesis and application of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate.

Mechanistic pathway of the Michael addition and subsequent intramolecular cyclization.

Preparation of the Michael Acceptor (EIA)

Protocol 1: Knoevenagel Condensation to Synthesize EIA

Objective: High-yield synthesis of Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate from commercially available precursors.

Reagents & Materials:

-

Indole-3-carboxaldehyde (1.0 eq, 10 mmol)

-

Ethyl cyanoacetate (1.1 eq, 11 mmol)

-

Piperidine (0.1 eq, 1 mmol)

-

Absolute Ethanol (25 mL)

Step-by-Step Procedure:

-

Dissolution: Suspend indole-3-carboxaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add ethyl cyanoacetate followed by a catalytic amount of piperidine (approx. 3-4 drops).

-

Reaction: Attach a reflux condenser and heat the mixture to gentle reflux (78 °C) for 2 to 4 hours. The solution will transition to a deep yellow/orange color.

-

Precipitation: Remove the heat source and allow the reaction to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize precipitation of the highly conjugated product.

-

Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 10 mL) to remove unreacted starting materials and piperidine.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Causality & Expert Insight: Why Piperidine and Ethanol? Piperidine (pKa ~11) is basic enough to quantitatively deprotonate ethyl cyanoacetate (pKa ~9) to form the active enolate, but not nucleophilic enough to cause unwanted side reactions with the aldehyde. Ethanol is selected as the solvent because both starting materials are highly soluble at reflux, whereas the rigid, planar EIA product has limited solubility at room temperature. This differential solubility drives the equilibrium forward via Le Chatelier's principle and allows for isolation without column chromatography.

Validation & Quality Control:

-

LC-MS: The monoisotopic mass of EIA is 240.09 Da[5]. A successful synthesis will yield a dominant peak at m/z 241.1 [M+H]+ and m/z 263.1 [M+Na]+ in positive ion mode[5].

-

TLC: Run on silica gel (Hexane:EtOAc 7:3). The product will appear as a bright UV-active spot at a lower Rf than the starting aldehyde.

Tandem Michael Addition-Cyclization Protocols

Protocol 2: Synthesis of 4H-Pyran Derivatives

Objective: Utilize EIA as a Michael acceptor to synthesize a highly functionalized 2-amino-4H-pyran-3-carbonitrile derivative via a tandem addition-cyclization sequence[4].

Reagents & Materials:

-

EIA (1.0 eq, 5 mmol)

-

Malononitrile (1.1 eq, 5.5 mmol)

-

Triethylamine (Et₃N) (0.2 eq, 1 mmol)

-

Ethanol (20 mL)

Step-by-Step Procedure:

-

Preparation: In a 50 mL flask, suspend EIA and malononitrile in 20 mL of ethanol.

-

Initiation: Add Et₃N dropwise while stirring at room temperature. The suspension will rapidly dissolve, and the color will darken as the Michael adduct forms.

-

Maturation: Stir the reaction mixture at room temperature for 1–3 hours. Monitor the disappearance of EIA via TLC.

-

Cyclization: As the reaction progresses, the Michael adduct undergoes spontaneous intramolecular cyclization. The final pyran product will begin to precipitate from the ethanolic solution.

-

Workup: Quench the reaction by adding 10 mL of distilled water. Filter the precipitate, wash with water and cold ethanol, and recrystallize from ethanol/DMF.

Causality & Expert Insight: Why does it cyclize? Malononitrile is highly acidic (pKa ~11) and is easily deprotonated by Et₃N. The resulting carbanion acts as a "soft" nucleophile, perfectly suited for a conjugate (1,4) Michael addition to the β-carbon of EIA rather than a direct (1,2) addition to the ester. Once the C-C bond is formed, the newly generated enolate intermediate is in close spatial proximity to the highly electrophilic cyano group of the malononitrile moiety. This proximity facilitates an irreversible 6-exo-dig cyclization, followed by tautomerization, to yield the thermodynamically stable, aromatic-like 4H-pyran core[4],[3].

Validation & Quality Control:

-

NMR Spectroscopy: The success of the cyclization is definitively confirmed by ¹H NMR. The disappearance of the vinylic proton of EIA (typically around δ 8.2–8.5 ppm) and the appearance of a new singlet for the chiral C4 proton of the pyran ring (typically around δ 4.5–5.0 ppm) validates the Michael addition. The presence of a broad singlet integrating for 2H (around δ 6.5–7.0 ppm) confirms the formation of the primary amine group resulting from the cyclization.

Quantitative Data Summary

The following table summarizes validated experimental parameters and expected yields for various Michael donors reacting with EIA to form diverse heterocyclic scaffolds[4],[3],[6].

| Michael Donor | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Scaffold |

| Malononitrile | Triethylamine (20 mol%) | Ethanol | 25 | 1.0 - 2.0 | 85 - 92 | 2-Amino-4H-pyran |

| Acetylacetone | Piperidine (1.0 eq) | Ethanol | 78 (Reflux) | 3.0 - 4.0 | 75 - 82 | Substituted Pyran |

| Dimedone | DBU (10 mol%) | DMF | 80 | 2.0 - 3.0 | 78 - 86 | Chromene derivative |

| Thiols (R-SH) | K₂CO₃ (0.5 eq) | THF/H₂O | 25 | 1.0 - 1.5 | 88 - 95 | Thioether adduct (No cyclization) |

| Ketones + NH₄OAc | Iodine (Catalytic) | Acetic Acid | 120 | 2.0 - 3.0 | 65 - 87 | Pyridine derivative |

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. ijstr.org [ijstr.org]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 5. PubChemLite - Ethyl 2-cyano-3-(1h-indol-3-yl)acrylate (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

Application Note: Synthesis and Diversification of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate in Bioactive Molecule Discovery

Introduction & Pharmacological Relevance

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous natural alkaloids and synthetic therapeutics. Functionalizing the indole ring at the C3 position is a highly effective strategy for generating chemical diversity during lead optimization 1[1]. Among the most versatile intermediates for this purpose is Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (also referred to as ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate).

Synthesized via the Knoevenagel condensation of 1H-indole-3-carboxaldehyde with ethyl cyanoacetate, this highly electrophilic alkene serves as a powerful Michael acceptor. The presence of three distinct reactive centers—the β -carbon, the cyano group, and the ester moiety—makes it an ideal hub for divergent synthesis. By reacting this intermediate with various dinucleophiles (e.g., hydrazines, thioureas), researchers can rapidly access complex, bioactive heterocycles such as pyrazoles, pyrimidines, and thiazoles, which exhibit potent antimicrobial, antifungal, and anticancer properties 2[2].

Mechanistic & Methodological Rationale

To ensure reproducibility and high yields, it is critical to understand the causality behind the chosen reaction conditions:

-

Catalyst Selection (L-Proline): Historically, Knoevenagel condensations utilized piperidine or piperidine/acetic acid mixtures. However, L-proline has emerged as a superior, environmentally benign organocatalyst 3[3]. It functions as a bifunctional catalyst: its secondary amine forms an iminium ion intermediate with the indole-3-carboxaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. Simultaneously, its carboxylic acid moiety assists in the deprotonation of the active methylene compound (ethyl cyanoacetate) and facilitates the subsequent dehydration step.

-

Solvent Dynamics (Absolute Ethanol): Ethanol provides excellent solubility for the starting materials at reflux temperatures. More importantly, as the highly conjugated ethyl 2-cyano-3-(1H-indol-3-yl)acrylate forms, its solubility in ethanol decreases. This drives the reaction forward via Le Chatelier's principle and allows for product isolation via simple vacuum filtration without the need for complex chromatographic purification.

Synthetic Workflow & Pathway Visualization

Synthetic divergence of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate into bioactive heterocycles.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate

Objective: High-yield synthesis of the acrylate intermediate via organocatalyzed Knoevenagel condensation.

Materials:

-

1H-Indole-3-carboxaldehyde (1.0 eq, 10 mmol, 1.45 g)

-

Ethyl cyanoacetate (1.1 eq, 11 mmol, 1.24 g)

-

L-proline (0.1 eq, 1 mmol, 0.11 g)

-

Absolute ethanol (30 mL)

Step-by-Step Procedure:

-

Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carboxaldehyde (1.45 g) in 30 mL of absolute ethanol.

-

Reagent Addition: Add ethyl cyanoacetate (1.24 g) to the stirring solution, followed by the addition of L-proline (0.11 g) in one portion.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) using an oil bath.

-

Monitoring (Self-Validation System): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The starting aldehyde typically presents at an Rf of ~0.4. The reaction is deemed complete when the aldehyde spot is entirely consumed, and a new, intensely UV-active spot (due to the extended conjugated π -system) appears at a lower Rf (~0.25). This usually occurs within 2 to 4 hours.

-

Precipitation & Workup: Remove the flask from heat and allow it to cool to room temperature. As the mixture cools, a distinct color change (shifting to deep yellow) and heavy precipitation will occur. To maximize yield, chill the flask in an ice-water bath for 30 minutes.

-

Isolation: Isolate the solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL). Causality Note: Ice-cold ethanol is used to wash away unreacted ethyl cyanoacetate and the highly soluble L-proline catalyst without dissolving the temperature-sensitive product.

-

Drying: Dry the solid under high vacuum to afford pure Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate.

SOP 2: Diversification into 3-Amino-5-hydroxy-4-(1H-indol-3-ylmethylene)pyrazoles

Objective: Cyclocondensation of the acrylate intermediate to form bioactive pyrazoles.

Mechanistic Note: Hydrazine acts as a potent dinucleophile. The primary amine first attacks the electrophilic β -carbon of the acrylate (Michael addition). Subsequent intramolecular nucleophilic attack by the second amine onto the ester carbonyl drives the cyclization, expelling ethanol and forming the pyrazole core 3[3].

Step-by-Step Procedure:

-

Initiation: Suspend Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate (1.0 eq, 5 mmol) in 20 mL of absolute ethanol.

-

Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 2.0 eq, 10 mmol) dropwise. (Caution: Hydrazine is highly toxic; perform this step in a well-ventilated fume hood).

-

Reflux: Heat the mixture to reflux. The suspension will initially clear as the intermediate dissolves and reacts, followed by the precipitation of the pyrazole product.

-

Monitoring: Check TLC (Dichloromethane:Methanol 9:1) every hour. Complete conversion usually takes 4-6 hours.

-

Isolation: Quench the reaction by pouring it into 50 mL of crushed ice/water. Stir vigorously for 15 minutes to ensure complete precipitation. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol to yield the pure indolyl-pyrazole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters, expected yields, and the primary biological activities of the synthesized derivatives based on established literature protocols.

| Compound / Derivative | Reagents Used | Catalyst / Solvent | Time (h) | Yield (%) | Primary Biological Activity |

| Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Indole-3-carboxaldehyde + Ethyl cyanoacetate | L-proline / Ethanol | 2 - 4 | 85 - 92 | Key Intermediate |

| Indolyl-Pyrazoles | Acrylate + Hydrazine hydrate | None / Ethanol | 4 - 6 | 70 - 82 | Antibacterial (e.g., S. aureus) |

| Indolyl-Pyrimidines | Acrylate + Thiourea | Base / Ethanol | 6 - 8 | 65 - 75 | Antifungal (e.g., C. albicans) |

| Indolyl-Thiazoles | Acrylate + Thiosemicarbazide | Acid / Ethanol | 5 - 7 | 68 - 78 | Anticancer (e.g., HepG2 cells) |

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL:[Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

-

Synthesis of Biheterocycles Containing Indole Nucleus and Their Antibacterial Activity Source: Semantic Scholar URL:[Link]

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of Indole-3-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot, optimize, and scale the Knoevenagel condensation of indole-3-carbaldehyde with active methylene compounds.

Indole-3-carbaldehyde presents unique synthetic challenges. The electron-donating nature of the indole nitrogen delocalizes electron density onto the carbonyl carbon via resonance, significantly reducing its electrophilicity compared to standard benzaldehydes. This inherent stability demands precise control over catalyst selection, solvent environment, and thermodynamic parameters to achieve high yields and prevent oligomerization.

Diagnostic & Mechanistic Workflows

To effectively troubleshoot your reaction, you must first understand the mechanistic pathway and the logical decision tree for diagnosing failures.

Mechanistic workflow of the base-catalyzed Knoevenagel condensation.

Troubleshooting logic for low yields and side product formation.

Troubleshooting & FAQs

Q1: Why is my condensation reaction stalling with significant unreacted indole-3-carbaldehyde? A: Causality: As noted, the resonance stabilization of the indole ring reduces the electrophilicity of the C3-aldehyde. If you are using a weak base or a highly polar protic solvent that heavily solvates the carbanion, the nucleophilic attack (the rate-limiting step) will stall. Solution: Upgrade your catalytic system. Transition from simple amines to bifunctional catalysts like L-proline, which can activate the aldehyde via an iminium ion intermediate, or use robust phase-transfer catalysts like Triton B (1)[1].

Q2: I am detecting a highly non-polar side product on my TLC plate, and my yield of the α,β-unsaturated compound is low. What is happening? A: Causality: You are likely observing the formation of bis(indolyl)methanes (BIMs). Indole-3-carbaldehyde is highly sensitive to acidic environments. If your reaction conditions drop in pH, or if there are trace Lewis acidic impurities in your glassware or solvents, the aldehyde will undergo an electrophilic substitution reaction with another indole equivalent rather than reacting with the active methylene compound (2)[2]. Solution: Ensure strictly basic conditions. Pre-wash your glassware with a mild base and dry thoroughly to eliminate trace protic acids.

Q3: Traditional refluxing in ethanol takes hours and complicates scale-up. How can I optimize the reaction time and environmental profile? A: Causality: Conventional heating relies on conductive heat transfer, which is slow and can lead to thermal degradation of the sensitive indole core. By switching to microwave-assisted, solvent-free conditions, the polar reactants directly absorb microwave energy. This results in instantaneous, localized superheating that drastically lowers the activation energy barrier. Solution: Utilize a solvent-free methodology with a volatile catalyst like ammonium acetate ( NH4OAc ) under microwave irradiation. This approach typically reduces reaction times from hours to under 5 minutes while boosting yields (3)[3].

Quantitative Data: Catalyst & Condition Optimization

To aid in experimental design, the following table synthesizes field-proven reaction conditions for the condensation of indole-3-carbaldehyde with standard active methylenes (e.g., malononitrile).

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Mechanistic Advantage |

| Piperidine (10 mol%) | Ethanol | Room Temp | 2–4 h | 85–92% | Standard classical base deprotonation[2],[4]. |

| L-Proline (20 mol%) | Ethanol | Room Temp | 1–2 h | ~98% | Bifunctional activation (iminium ion formation)[1]. |

| Triton B | Water | 80 °C | 1–3 h | >90% | Phase-transfer catalysis in a green solvent[1]. |

| NH4OAc | Solvent-Free | Microwave (110 °C) | 3–5 min | 88–95% | Rapid dielectric heating; eliminates solvent waste[3]. |

| [cholineCl][ ZnCl2 ]3 | Solvent-Free | Sonication (RT) | 30 min | >90% | Deep Eutectic Solvent (DES) acts as both solvent and Lewis acid/base[1]. |

Self-Validating Standard Operating Protocols (SOPs)

A robust protocol must be a self-validating system, providing the chemist with real-time physical feedback to confirm the reaction is proceeding correctly.

SOP 1: Standard Base-Catalyzed Condensation (Piperidine/Ethanol)

Step 1: Dissolve 1.0 mmol of indole-3-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of absolute ethanol.

-

Causality: Absolute ethanol prevents water-induced hydrolysis of the active methylene and ensures complete solubility of the starting materials.

-

Validation Checkpoint: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture contamination or degraded starting material; discard and use fresh anhydrous solvent if observed.

Step 2: Add 10 mol% (approx. 2-3 drops) of piperidine (4)[4].

-

Causality: Piperidine acts as a base to deprotonate the acidic methylene of malononitrile, forming the reactive carbanion.

-

Validation Checkpoint: Upon addition, an immediate color shift to deep orange or red must occur. This visual cue validates the successful formation of the highly conjugated enolate intermediate. If the color does not change, the piperidine may be degraded (carbonated by atmospheric CO2 ); use a freshly distilled batch.

Step 3: Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor precipitation. The target 3-substituted vinylindole derivative is highly conjugated and less soluble than the starting materials; it will begin to precipitate out of the ethanol solution as a solid mass, validating successful product formation.

SOP 2: Microwave-Assisted Solvent-Free Condensation

Step 1: Grind 1.0 mmol of indole-3-carbaldehyde and 1.0 mmol of the active methylene in an agate mortar until a homogeneous fine powder is achieved.

-

Causality: Intimate physical mixing maximizes the surface area contact between the solid reactants, which is critical for solvent-free solid-state reactions.

-

Validation Checkpoint: The mixture should appear as a uniform, free-flowing powder. If the mixture becomes sticky or clumps prematurely, ambient humidity is too high; move to a desiccated environment.

Step 2: Transfer the powder to a microwave-safe vessel and add 10 mol% of ammonium acetate ( NH4OAc ).

-

Causality: NH4OAc acts as a mild, volatile base catalyst that facilitates the deprotonation of the active methylene without leaving difficult-to-remove inorganic salts.

Step 3: Irradiate the mixture in a dedicated laboratory microwave synthesizer at 110 °C for 3–5 minutes.

-

Causality: Microwave irradiation causes rapid dipole alignment of the polar functional groups, generating internal heat that drives the dehydration step of the Knoevenagel condensation almost instantaneously.

-

Validation Checkpoint: Upon completion, the vessel should contain a fused, deeply colored melt. The complete disappearance of the initial powder morphology validates that the phase transition and subsequent condensation have occurred.

Step 4: Cool to room temperature and recrystallize the crude melt from hot ethanol.

-

Causality: Ethanol selectively dissolves trace unreacted starting materials and the volatile catalyst, leaving the highly crystalline 3-substituted vinylindole product.

-

Validation Checkpoint: High-purity product will precipitate as distinct geometric crystals upon slow cooling. Amorphous powder indicates trapped impurities; reheat and cool more slowly.

References

-

BenchChem. Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.2

-

PubMed (Eur J Med Chem). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation.3

-

RSC Publishing (RSC Advances). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.1

-

ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.4

Sources

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

Improving the yield and purity of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing substituted indoles via the Knoevenagel condensation is a foundational yet nuanced process. While the condensation of indole-3-carboxaldehyde with ethyl cyanoacetate appears straightforward on paper, achieving high yield and analytical-grade purity requires precise control over reaction kinetics, thermodynamics, and chemoselectivity.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind common failures and provide self-validating protocols to optimize your synthetic workflows.

Mechanistic Diagnostic Overview